(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride
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Overview
Description
The compound is a derivative of 4-Hydroxyphenylglycine, a non-proteogenic amino acid found in vancomycin and related glycopeptides . It also seems to have similarities with 4-Hydroxyphenylacetic acid, a chemical compound found in olive oil and beer .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine have been synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst at room temperature .Scientific Research Applications
1. Flavoring Agent in Food and Beverages The compound is commonly known as raspberry ketone and is responsible for the typical scent and flavor of ripe raspberries . It is frequently used to flavor food, beverages, and perfumes .
Ingredient in Perfumes
Due to its characteristic raspberry scent, this compound is used in the perfume industry .
Production of Natural Flavoring Phenylbutanoids
In biotechnological research, this compound has been used for the microbial synthesis of flavoring phenylbutanoids like raspberry ketone, zingerone, and benzylacetone .
Potential Anti-obesity Agent
There is interest in its potential activity as an anti-obesity agent, although the potential toxicity of this compound for humans has not yet been clarified .
Potential Skin-whitening Agent
It is also being studied for its presumed activity as a skin-whitening agent .
Biological Role Evaluation
3-(4-Hydroxyphenyl)propionitrile, a related compound, is commonly used as a tool to evaluate the biological role of ERβ .
Drug Discovery
The pyrrolidine ring, a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is a versatile scaffold for novel biologically active compounds .
Asymmetric Synthesis of Organocatalysts
Substituted chiral pyrrolidines, which include this compound, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . They play a crucial role as a building block in organic synthesis and characterize the structure of many ligands .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key component of this compound, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse therapeutic applications, including as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Result of Action
It’s worth noting that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the design of new molecules often starts by studying the binding conformation of existing compounds, which can show excellent potency towards certain targets but may suffer from undesirable activity against others .
properties
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPBBBERLYHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |
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